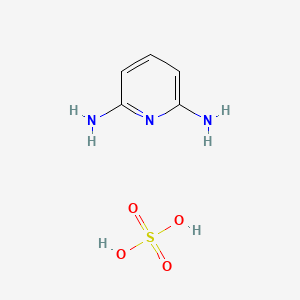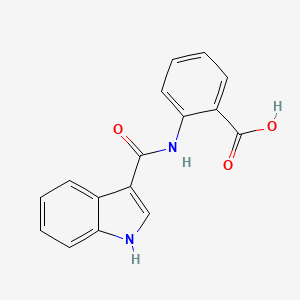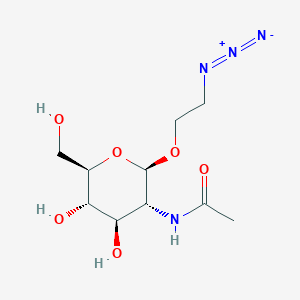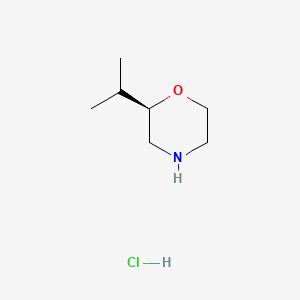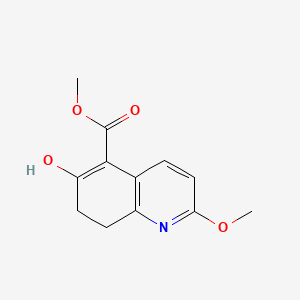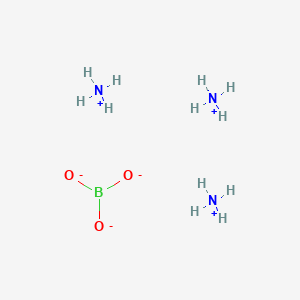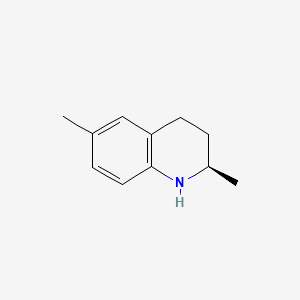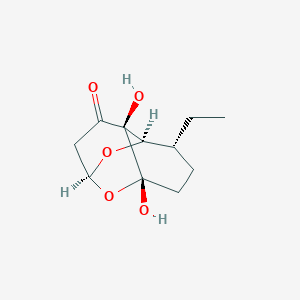
Agistatin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agistatin E: is a pyranacetal compound originally isolated from the fungus Fusarium species. It is known for its ability to inhibit cholesterol biosynthesis, making it a significant compound in biochemical research . The molecular formula of this compound is C11H16O5, and it has a molecular weight of 228.24 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Agistatin E is typically isolated from the Fusarium species. The isolation process involves culturing the fungus under specific conditions to produce the compound. The exact synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation from natural sources remains the primary method .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Fusarium species. The fermentation process is optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions: Agistatin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the pyranacetal ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
科学研究应用
Agistatin E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study pyranacetal chemistry and its reactivity.
Biology: this compound is studied for its role in inhibiting cholesterol biosynthesis, which is crucial for understanding metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating diseases related to cholesterol metabolism.
Industry: this compound is used in the development of biochemical assays and as a reference compound in analytical chemistry .
作用机制
Agistatin E exerts its effects by inhibiting the enzyme involved in cholesterol biosynthesis. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the mevalonate pathway, which is crucial for cholesterol production .
相似化合物的比较
Agistatin A: Another pyranacetal compound with similar inhibitory effects on cholesterol biosynthesis.
Lovastatin: A well-known cholesterol-lowering drug that also targets the mevalonate pathway.
Simvastatin: Similar to lovastatin, it is used to lower cholesterol levels in patients .
Uniqueness: Agistatin E is unique due to its natural origin from Fusarium species and its specific inhibitory action on cholesterol biosynthesis. Unlike synthetic statins, this compound offers a natural alternative for studying cholesterol metabolism .
属性
IUPAC Name |
(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUHFDDAQPMDI-GSLIMFEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)
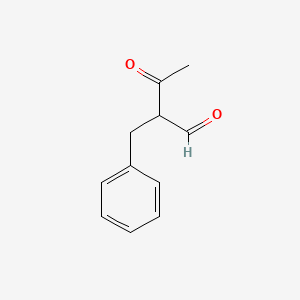
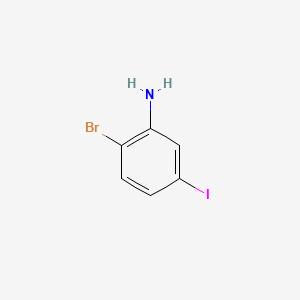
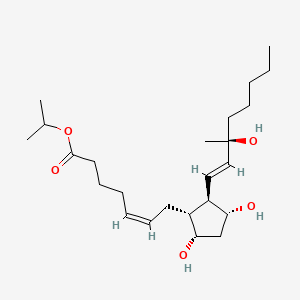
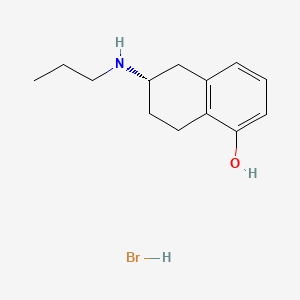
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
